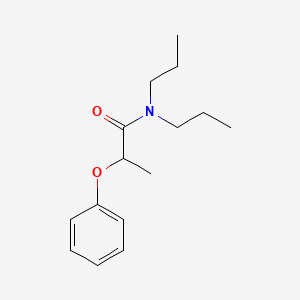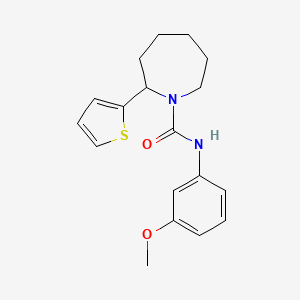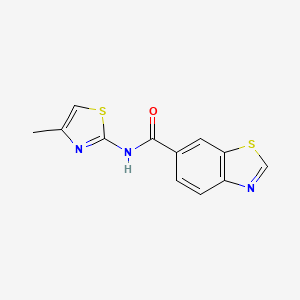![molecular formula C17H18N4O3 B5049744 [5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B5049744.png)
[5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to an oxazole ring, which is further connected to a morpholine group through a methanone bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. This is followed by the alkylation of the benzimidazole with a halomethyl oxazole derivative under basic conditions. The final step involves the coupling of the oxazole intermediate with morpholine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
[5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or oxazole rings using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce the corresponding amines.
科学的研究の応用
[5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of [5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The morpholine group may contribute to the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
5-[(2-methylbenzimidazol-1-yl)methyl]-3H-1,3,4-oxadiazole-2-thione: Shares structural similarities and is studied for its potential bioactivities.
Uniqueness
What sets [5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole, oxazole, and morpholine moieties in a single molecule allows for versatile interactions with various biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
[5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-12-18-14-4-2-3-5-16(14)21(12)11-13-10-15(19-24-13)17(22)20-6-8-23-9-7-20/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTMPIATZZIATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC(=NO3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-[4-(ethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B5049696.png)
![N-(4-chlorophenyl)-6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5049703.png)
![[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5049711.png)
![3-[1-(3-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5049719.png)

![3-methyl-N-(1-{1-[4-(5-pyrimidinylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5049752.png)
![N1,N1-DICYCLOHEXYL-N4-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE](/img/structure/B5049771.png)

![5-(2,4-Dichlorophenyl)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide](/img/structure/B5049780.png)
![17-(2-Methoxy-4-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B5049785.png)
